![molecular formula C6H14NOP B2754552 1-Methyl-1-oxo-1lambda5-phosphinan-4-amine CAS No. 2375269-75-1](/img/structure/B2754552.png)
1-Methyl-1-oxo-1lambda5-phosphinan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Methyl-1-oxo-1lambda5-phosphinan-4-amine” is a chemical compound with the molecular formula C6H14NOP and a molecular weight of 147.16 . It’s also known as "4-amino-1-methylphosphinane 1-oxide" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H14NOP/c1-9(8)4-2-6(7)3-5-9/h6H,2-5,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Reductive Amination and Synthesis of N-Methyl- and N-Alkylamines
The synthesis of N-methyl- and N-alkylamines is crucial in both academic research and industrial production due to their extensive applications in life-science molecules. An expedient method for the selective synthesis of these amines uses nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts. This process facilitates the synthesis of various N-methyl- and N-alkylamines, including amino acid derivatives and existing drug molecules, highlighting its versatility and efficiency in amine functionalization (Senthamarai et al., 2018).
Catalyzed Epoxidation and Oxone Activation
Amines have been shown to catalyze the epoxidation of alkenes with Oxone, achieving significant levels of asymmetric induction. This process benefits from the dual role of protonated ammonium salts as both phase transfer catalysts and activators of Oxone, leading to a new understanding of the mechanism behind amine-catalyzed epoxidations. Such insights are fundamental for developing more efficient and selective catalytic reactions involving amines (Aggarwal et al., 2003).
Development of Cyclic Phosphonic Analogues
The interaction of dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate with various amines has led to the discovery of a new class of cyclic phosphonic analogues. This reaction demonstrates the potential of amines in creating novel phosphonic structures, offering a pathway for the development of new compounds with potential applications in various fields of chemistry (Budzisz Elż & Pastuszko Slawomir, 1999).
Electrochemical Oxidation in Ionic Liquid Media
The electrochemical oxidation of primary amine in ionic liquid media has been explored for modifying electrode surfaces. This process results in the formation of an organic layer attached to the electrode surface, offering a novel approach for electrode modification and the development of sensors or catalytic surfaces with enhanced properties (Ghilane et al., 2010).
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302) or causes skin irritation (H315). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and washing thoroughly after handling (P264) .
properties
IUPAC Name |
1-methyl-1-oxo-1λ5-phosphinan-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NOP/c1-9(8)4-2-6(7)3-5-9/h6H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESRJTWHNINLRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP1(=O)CCC(CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1-oxo-1lambda5-phosphinan-4-amine | |
CAS RN |
2375269-75-1 |
Source
|
Record name | 4-amino-1-methylphosphinane 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.